N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
Description
The compound N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide features a benzamide core substituted with a benzyl group at the N-position and an imidazole ring at the 4-position of the benzene ring. The imidazole moiety is further functionalized with a thioether linkage to a 2-oxoethyl group bearing a 4-methoxyphenylamino substituent.
For example, thioether linkages in similar compounds (e.g., ) are typically formed via nucleophilic substitution or alkylation of thiol intermediates. The benzamide group may arise from condensation reactions between benzoyl chloride derivatives and amines, as seen in and .
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-23-13-9-21(10-14-23)29-24(31)18-34-26-27-15-16-30(26)22-11-7-20(8-12-22)25(32)28-17-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYXJDYFSDRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative, potentially suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has been evaluated for its antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study assessed the compound against both Gram-positive and Gram-negative bacteria using the tube dilution technique. The results indicated that it exhibited significant antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 1.27 µM to 2.65 µM against different strains .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Klebsiella pneumoniae | 2.60 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effects on human colorectal carcinoma cell lines.
Case Study: Anticancer Screening
In vitro studies demonstrated that this compound showed promising results with an IC50 value of 4.53 µM against HCT116 cell lines, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 9.99 µM). This suggests a potential role as a selective anticancer agent .
| Compound | IC50 (µM) |
|---|---|
| N-benzyl-4-(2-... | 4.53 |
| 5-FU (standard drug) | 9.99 |
Antitubercular Activity
The compound's efficacy against Mycobacterium tuberculosis has also been investigated, highlighting its potential as an antitubercular agent.
Case Study: Antitubercular Evaluation
In vitro evaluations showed that the compound inhibited vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are critical for mycobacterial survival and replication . Further in vivo studies in mice models confirmed its antitubercular activity, making it a candidate for further development in tuberculosis treatment.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Positional Isomerism : The target compound differs from ’s analog by the methoxy group position (para vs. meta), which could influence electronic effects and binding interactions .
- Heterocyclic Cores: and compounds replace the imidazole with pyrimidinone or isoxazole, altering ring basicity and hydrogen-bonding capacity .
- Electron-Withdrawing Groups : Nitro substituents () contrast with the electron-donating methoxy group in the target compound, affecting solubility and reactivity .
Comparison :
- The target compound’s thioether linkage likely follows protocols similar to , where α-halogenated ketones react with thiol-containing intermediates under basic conditions .
- highlights the importance of tautomerism in triazole-thiones, a factor less relevant to the target’s imidazole core but critical for stability in analogs .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data for Selected Compounds
Biological Activity
N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (CAS Number: 1226456-69-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.6 g/mol. The compound features a benzamide core, which is often associated with various biological activities.
Research indicates that compounds with similar structural motifs often interact with biological targets through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : Some compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.
Antitumor Activity
Several studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 0.5 | |
| Compound B | Lung Cancer | 0.3 | |
| N-benzyl derivative | Pancreatic Cancer | 0.1 |
The compound demonstrated a maximal activity against pancreatic β-cells under endoplasmic reticulum (ER) stress, showcasing its potential for diabetes treatment as well .
Antimicrobial Activity
Benzamide derivatives have also shown promise in antimicrobial applications. A study highlighted that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria:
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | Antibacterial | 10 |
| Compound D | Antifungal | 15 |
These findings suggest that N-benzyl derivatives may serve as leads for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy in Clinical Trials
A clinical trial involving patients with advanced solid tumors treated with a benzamide analog demonstrated promising results. Out of the cohort, three patients exhibited prolonged survival rates exceeding two years when administered doses greater than 4.3 GBq . These results underscore the potential of such compounds in oncology.
Case Study 2: β-cell Protection Against ER Stress
In a separate investigation focused on diabetes treatment, a related compound was identified as having protective effects on pancreatic β-cells against ER stress-induced apoptosis. The compound exhibited an EC50 value of , indicating high potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
